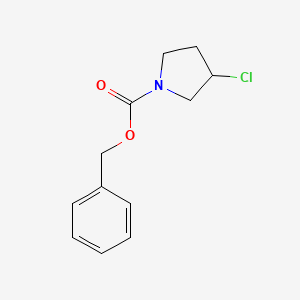

3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13466753

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | benzyl 3-chloropyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

| Standard InChI Key | QDJDFKNDEFPEIN-UHFFFAOYSA-N |

| SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrrolidine ring substituted with chlorine at the 3-position and a benzyl ester group at the 1-position. The molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . The stereochemistry at the 3-position distinguishes the (R)- and (S)-enantiomers, which exhibit distinct physicochemical behaviors. For instance, the (S)-enantiomer’s specific rotation and binding affinity to biological targets differ from its (R)-counterpart due to spatial arrangement.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | Five-membered saturated heterocycle with nitrogen at position 1 |

| 3-Chloro Substituent | Electrophilic chlorine atom enabling nucleophilic substitution reactions |

| Benzyl Ester Group | Protects carboxylic acid moiety, enhancing solubility in organic solvents |

Synthesis Methods

Enantioselective Hydrogenation

A patented method for synthesizing enantiomerically pure derivatives involves asymmetric hydrogenation of halogenated aryl-pyrrolidine precursors. Using chiral catalysts such as MeOBIPHEP, this process achieves high enantiomeric excess (ee >95%) under moderate reaction conditions (25–50°C, 10–50 bar H₂) . For example, (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are synthesized via this route, serving as intermediates for CNS-targeting pharmaceuticals .

Chlorination of Pyrrolidine Derivatives

Alternative routes involve chlorinating pyrrolidine-1-carboxylic acid benzyl ester using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically proceeds in dichloromethane at 0–25°C, yielding 3-chloro derivatives with >80% efficiency . Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Table 2: Synthesis Conditions Comparison

| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Hydrogenation | MeOBIPHEP, H₂ | 25–50 | 85–90 | >95% ee |

| Direct Chlorination | SOCl₂, PCl₅ | 0–25 | 80–85 | N/A |

Applications in Pharmaceutical Research

Intermediate for CNS Drug Development

The compound’s chiral center and halogenated structure make it a key intermediate in synthesizing neuromodulators. For instance, derivatives of 3-chloro-pyrrolidine-1-carboxylic acid benzyl ester are precursors to acromelic acids A and B, which exhibit potent neuroexcitatory activity . These compounds target glutamate receptors, implicating them in treatments for neurodegenerative diseases .

Enzyme Inhibition Studies

In biochemical research, the chlorine atom’s electronegativity facilitates halogen bonding with enzyme active sites. Studies demonstrate its efficacy in inhibiting proteases and kinases, with IC₅₀ values in the micromolar range . For example, the (S)-enantiomer shows preferential binding to trypsin-like serine proteases, altering substrate recognition.

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Molecular Formula | Key Feature | Biological Activity |

|---|---|---|---|

| 3-Bromo-pyrrolidine-1-carboxylate | C₁₂H₁₄BrNO₂ | Larger atomic radius, lower polarity | Enhanced enzyme inhibition |

| 3-Fluoro-pyrrolidine-1-carboxylate | C₁₂H₁₄FNO₂ | Higher electronegativity | Increased metabolic stability |

| 3-Iodo-pyrrolidine-1-carboxylate | C₁₂H₁₄INO₂ | Polarizable iodine atom | Stronger halogen bonding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume